molecular formula C17H24N2O4 B3829460 Methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate

Methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate

Cat. No.: B3829460
M. Wt: 320.4 g/mol
InChI Key: WLEIJZNBHWAVJS-UHFFFAOYSA-N
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Description

Methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate is a complex organic compound with a unique structure that includes an indazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,6,6-trimethyl-4-oxo-5,7-dihydroindazole with a suitable ester, followed by oxidation and esterification reactions. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
  • Methyl 3-oxo-6-octenoate
  • Ethynylcyclooctane

Uniqueness

Methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate is unique due to its specific indazole ring system and the presence of multiple functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-11-16-12(9-17(2,3)10-13(16)20)19(18-11)14(21)7-5-6-8-15(22)23-4/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEIJZNBHWAVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C(=O)CCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate
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Methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate

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